Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate
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Overview
Description
Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound is particularly interesting due to its unique chemical structure, which includes a trifluoromethyl group, enhancing its stability and reactivity.
Preparation Methods
The synthesis of Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate typically involves the reaction of thioacetamide with ethyl 4,4,4-trifluoroacetoacetate . The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide. The mixture is stirred overnight at around 40°C, and the progress is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is extracted using ethyl acetate and water, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield the desired compound with a high yield .
Chemical Reactions Analysis
Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common reagents include sodium hydroxide and other nucleophiles.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, often used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s antibacterial and antifungal properties make it a valuable tool in biological research, particularly in the development of new antibiotics.
Medicine: Its anti-inflammatory and antitumor activities are being explored for potential therapeutic applications.
Industry: The compound is used in the production of fungicides and other agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
Methyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid: Similar in structure but lacks the chloro group, affecting its reactivity and biological activity.
4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol: Exhibits different biological activities due to the presence of amino and triazole groups
This compound’s unique combination of a chloro and trifluoromethyl group makes it particularly versatile and valuable in various fields of research and industry.
Properties
IUPAC Name |
methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c1-13-4(12)2-3(6(8,9)10)11-5(7)14-2/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJWAOMXZUZJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60534553 |
Source
|
Record name | Methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72850-71-6 |
Source
|
Record name | Methyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60534553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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